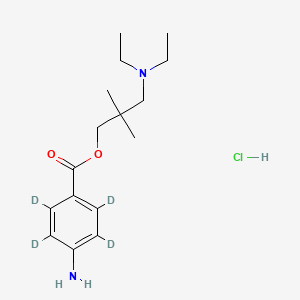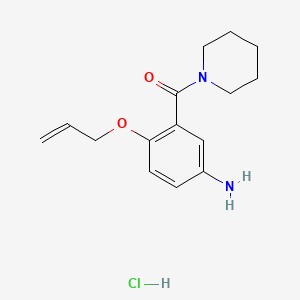
(S)-S-((2,2,5,5-Tetramethyl-1-(l1-oxidaneyl)pyrrolidin-3-yl)methyl) methanesulfonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-(1-OXYL-2,2,5,5-TETRAMETHYLPYRROLIDIN-3-YL)METHYL METHANETHIOSULFONATE: is a sulfur-containing organic compound. It is known for its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications. This compound is particularly noted for its ability to interact with thiol groups, which are functional groups containing a sulfur atom bonded to a hydrogen atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-(1-OXYL-2,2,5,5-TETRAMETHYLPYRROLIDIN-3-YL)METHYL METHANETHIOSULFONATE typically involves the reaction of methanethiosulfonate with a suitable precursor containing the (-)-(1-oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions:
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanethiosulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed:
- Various substituted derivatives from nucleophilic substitution reactions .
Sulfoxides and sulfones: from oxidation reactions.
Thiols: from reduction reactions.
科学的研究の応用
Chemistry:
- Used as a reagent to trap the natural thiol-disulfide state of proteins, facilitating the study of protein folding and function .
Biology:
- Employed in biochemical pathways involving thiol-dependent enzymes, enabling the study of enzyme activation and other protein functions .
Medicine:
- Investigated for its potential use in cancer treatment due to its ability to modify thiol groups in proteins, which can affect cell signaling and apoptosis .
Industry:
作用機序
The primary mechanism of action of (-)-(1-OXYL-2,2,5,5-TETRAMETHYLPYRROLIDIN-3-YL)METHYL METHANETHIOSULFONATE involves the reversible modification of thiol groups in proteins. This modification occurs through the formation of a disulfide bond between the sulfur atom in the compound and the sulfur atom in the thiol group, resulting in the conversion of the thiol group to a mixed disulfide . This reversible reaction can be reversed by reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine hydrochloride, restoring the original thiol group .
類似化合物との比較
S-Methyl methanethiosulfonate: Similar in structure but lacks the (-)-(1-oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl group.
N-Ethylmaleimide: Another thiol-reactive compound used for similar applications but with a different chemical structure.
Dithiothreitol: A reducing agent that can reverse the modifications made by (-)-(1-OXYL-2,2,5,5-TETRAMETHYLPYRROLIDIN-3-YL)METHYL METHANETHIOSULFONATE.
Uniqueness: The uniqueness of (-)-(1-OXYL-2,2,5,5-TETRAMETHYLPYRROLIDIN-3-YL)METHYL METHANETHIOSULFONATE lies in its specific structure, which allows for targeted and reversible modification of thiol groups. This property makes it particularly valuable in studying dynamic biochemical processes and protein functions .
特性
分子式 |
C10H20NO3S2 |
|---|---|
分子量 |
266.4 g/mol |
InChI |
InChI=1S/C10H20NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h8H,6-7H2,1-5H3/t8-/m1/s1 |
InChIキー |
DYBDAYFYLNWXCN-MRVPVSSYSA-N |
異性体SMILES |
CC1(C[C@@H](C(N1[O])(C)C)CSS(=O)(=O)C)C |
正規SMILES |
CC1(CC(C(N1[O])(C)C)CSS(=O)(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



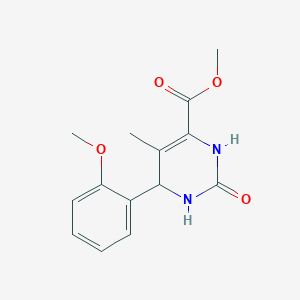
![[5-(4-Amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate](/img/structure/B13830667.png)

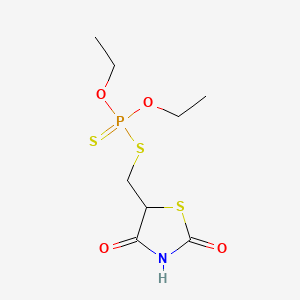
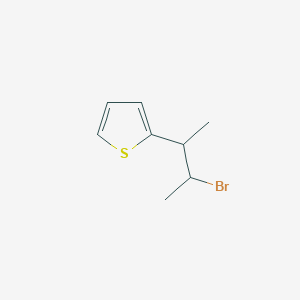
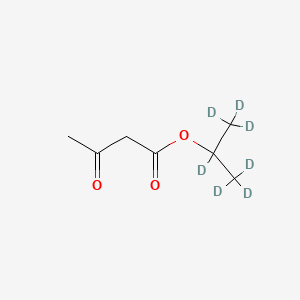
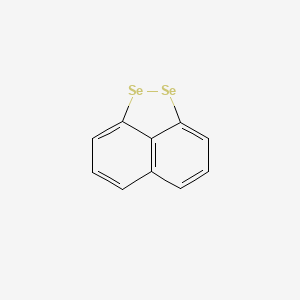
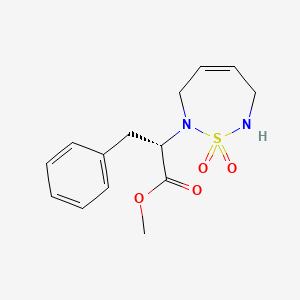
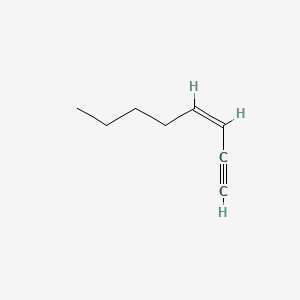
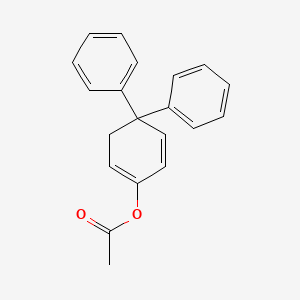
![[4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate](/img/structure/B13830717.png)
